1,2-dimethyl-1H-1,3-benzodiazol-5-ol
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Overview
Description
1,2-Dimethyl-1H-1,3-benzodiazol-5-ol is a heterocyclic organic compound with a benzodiazole ring structure
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, such as benzimidazoles, have been found to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .
Mode of Action
Benzimidazole compounds have been reported to interact with various enzymes involved in a wide range of therapeutic uses . They have shown promising application in biological and clinical studies .
Biochemical Pathways
Imidazole derivatives have been associated with several biochemical reactions, including domino ring-opening redox amidation, knoevenagel condensation, intramolecular stereoselective protonation, grignard allylic substitution, and acylation of alcohols .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole compounds have been reported to exhibit a broad spectrum of bioactivities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
It’s worth noting that benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media, basic media, and salt solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1H-1,3-benzodiazol-5-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester with appropriate reagents under controlled conditions. The reaction typically requires specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-1,3-benzodiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1H-1,3-benzodiazol-5-ol can be compared with other similar compounds, such as:
- 1,2-Dimethyl-1H-imidazole-5-carboxylic acid ethyl ester
- 1,2-Dimethyl-1H-1,3-benzodiazol-5-amine
- 1,2-Dimethyl-1H-1,3-benzodiazol-5-phenyl.
Uniqueness
What sets this compound apart from these similar compounds is its unique benzodiazole ring structure and the presence of specific functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1,2-dimethylbenzimidazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-10-8-5-7(12)3-4-9(8)11(6)2/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMVTZCMOLFYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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